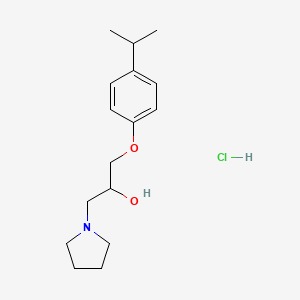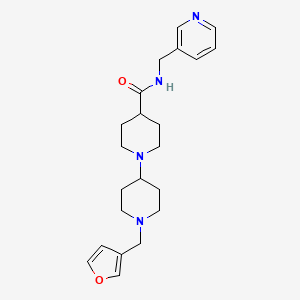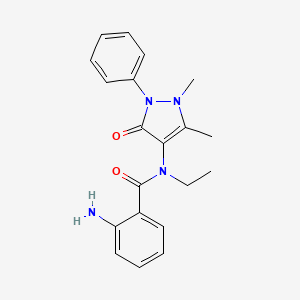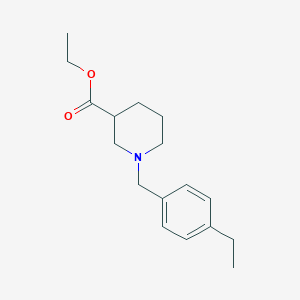![molecular formula C13H19NO3S2 B5146146 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as PMSF, is a popular serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a thiol-reactive compound that is commonly used to inhibit proteases during protein purification and analysis.
Mécanisme D'action
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine inhibits serine proteases by irreversibly modifying the active site of the enzyme. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme's activity. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is a thiol-reactive compound, and it can also react with other thiol-containing molecules in the sample, such as cysteine residues in proteins.
Biochemical and Physiological Effects:
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has no known biochemical or physiological effects in vivo. It is a synthetic compound that is not found in nature. However, in vitro, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can inhibit a wide range of serine proteases, which can have a significant impact on protein purification, enzyme assays, and cell culture experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a protease inhibitor. It is a potent inhibitor of serine proteases and can be used at low concentrations. It is also stable in aqueous solutions and can be easily dissolved in common solvents such as ethanol and DMSO. However, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has some limitations. It is a thiol-reactive compound that can react with other thiol-containing molecules in the sample, leading to nonspecific inhibition. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also not effective against other types of proteases, such as metalloproteases and cysteine proteases.
Orientations Futures
There are several future directions for research on 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine. One area of research is to develop more specific protease inhibitors that can selectively inhibit individual proteases without affecting other enzymes in the sample. Another area of research is to develop new methods for protein purification that do not require the use of protease inhibitors. Finally, there is a need for more research on the biochemical and physiological effects of 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine in vivo, as well as its potential toxicity and environmental impact.
Méthodes De Synthèse
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can be synthesized through a simple reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiomorpholine in the presence of a base such as sodium hydroxide. The reaction yields 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine as a white crystalline solid with a melting point of 89-91°C.
Applications De Recherche Scientifique
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also used in enzyme assays to inhibit proteases that may interfere with the assay. In addition, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is used in cell culture to prevent proteolytic degradation of proteins.
Propriétés
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKBZWPMSBUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)



![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)